Product packaging for Glucosyl fluoride(Cat. No.:)

Glucosyl fluoride

Cat. No.: B8639229
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Glycosyl Fluoride (B91410) Discovery and Academic Utility

Historically, glycosyl fluorides were initially considered too stable to be effective glycosyl donors in the formation of glycosidic bonds, largely due to the high bond dissociation energy of the carbon-fluorine bond (552 kJmol⁻¹) mdpi.combeilstein-journals.org. However, this perception began to shift dramatically in 1981 with the pioneering work of Mukaiyama and colleagues, who introduced the "glycosyl fluoride method" mdpi.comnih.gov. This breakthrough demonstrated their utility for effective glycosylation reactions nih.govvulcanchem.com.

The academic utility of glycosyl fluorides quickly became apparent due to several key advantages over other glycosyl halides, such as bromides or chlorides. These advantages include enhanced thermal and chemical stability, ease of handling, and improved stereoselectivity in glycosylation reactions nih.govvulcanchem.com. Their stability allows for straightforward chromatographic purification and benchtop storage, which is a significant practical benefit in synthetic carbohydrate chemistry acs.orgchemicalbook.com.

Significance in Glycochemistry and Glycobiology Research

Glucosyl fluoride holds significant importance across various domains of glycochemistry and glycobiology research.

In Glycochemistry: this compound serves as a versatile intermediate in the synthesis of diverse fluorinated carbohydrates, which are valuable for medicinal chemistry, drug development, and diagnostic tools ontosight.ainih.gov. As a glycosyl donor, it participates in O-, S-, and C-glycosylation reactions, forming glycosidic bonds with various nucleophiles ontosight.ainih.gov. These reactions can be effectively promoted by a range of activators, including Lewis acids (e.g., SnCl₂, AgClO₄, BF₃·Et₂O, tris(pentafluorophenyl)borane) and protic acids beilstein-journals.orgnih.govchemicalbook.comcymitquimica.com. The "armed-disarmed concept" can also be applied to glycosyl fluorides, enabling convergent synthesis strategies for complex oligosaccharides nih.gov. Recent advancements include photocatalytic and electrochemical methods for their synthesis, offering high yields and safer alternatives to traditional fluorinating agents acs.orgresearchgate.net.

Table 1: Representative Synthesis Methods for Glycosyl Fluorides

MethodKey Reagents/ConditionsTypical Yields (General Glycosyl Fluorides)Specific this compound Example & Yield
HF/PyridineHydrogen fluoride/pyridine mixtureGood yields (e.g., 79-95%) chemsrc.com
DAST (Diethylamino sulfur trifluoride)Neat DAST with aldoses/ketosesGood yields d-nb.info
Photocatalytic FluorinationSulfur(VI) hexafluoride (SF₆), 4,4′-dimethoxybenzophenone43-97% acs.org
Electrochemical SynthesisSF₆, electrochemical setup73-98% researchgate.net2,3,4,6-O-tetrabenzyl-D-glucopyranosyl fluoride: 98% researchgate.net

In Glycobiology Research: this compound is crucial for understanding enzymatic mechanisms and synthesizing complex glycans. It functions as both a substrate and an inhibitor in enzymatic reactions, particularly with glycosidases and glycosyltransferases nih.govwikipedia.orgcdnsciencepub.com. This compound can act as a substrate for glycosidase hydrolysis cdnsciencepub.com. Moreover, modified glycosyl fluorides can serve as mechanism-based inhibitors, allowing for the labeling of active site residues and the identification of catalytic nucleophiles in enzymes cdnsciencepub.com.

A significant application lies in transglycosylation reactions catalyzed by retaining glycosidases cdnsciencepub.com. Mutant glycosidases, termed glycosynthases, are particularly important. These engineered enzymes utilize glycosyl fluorides (often with an anomeric configuration opposite to the natural substrate) as activated donors to efficiently synthesize oligosaccharides and polysaccharides without the competing hydrolysis that limits wild-type enzymes chemsrc.comnih.govwikipedia.orgcdnsciencepub.combiosynth.com. This leads to significantly higher yields, typically ranging from 60% to 90% cdnsciencepub.com. For instance, α-D-glucosyl fluoride has been successfully employed with glycosynthases derived from Agrobacterium sp. β-glucosidase (E358A mutant) to produce di- and trisaccharide products with yields between 64% and 92% biosynth.comchemimpex.com. Similarly, the BGL-1-E521G glycosynthase from Talaromyces amestolkiae used α-D-glucosyl fluoride as a donor to synthesize glucosylated derivatives of various pNP-sugars and phenolic compounds, such as epigallocatechin gallate (EGCG), with yields up to 48.8% for EGCG wikipedia.org. Another example involves the T. nonproteolyticus TnG E338A glycosynthase, which transferred α-D-glucosyl fluoride to pNP-cellobioside with a 57% yield mdpi.com.

Table 2: Applications of this compound as a Donor in Glycosynthase Reactions

Glycosynthase (Enzyme Source, Mutation)This compound DonorAcceptor(s)Typical Yields/OutcomeCitation
Agrobacterium sp. β-glucosidase (E358A)α-D-Glucosyl fluorideVarious carbohydrate acceptorsDi- and trisaccharide products: 64-92% biosynth.comchemimpex.com
Talaromyces amestolkiae BGL-1 (E521G)α-D-Glucosyl fluoridepNP-sugars, phenolic compounds (e.g., EGCG)Glucosylated derivatives, EGCG: 48.8% wikipedia.org
T. nonproteolyticus TnG (E338A)α-D-Glucosyl fluoridepNP-cellobiosideGlucosylated product: 57% mdpi.com
General GlycosynthasesGlycosyl fluoridesVarious acceptorsHigh yields, typically 60-90% (up to 100% in some cases) mdpi.comcdnsciencepub.com

This compound also serves as a valuable probe for studying carbohydrate metabolism and has potential applications as a tracer in positron emission tomography (PET) imaging due to its resistance to enzymatic degradation nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO5 B8639229 Glucosyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

ATMYEINZLWEOQU-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Glucosyl Fluoride Derivatives

Chemical Synthesis Approaches

Protecting Group Strategies in Glucosyl Fluoride (B91410) Synthesis

The chemical synthesis of glycosides, including glucosyl fluorides, traditionally necessitates the extensive use of protecting groups. These groups are crucial for selectively masking the highly reactive hydroxyl functionalities on the saccharide molecule, preventing undesired reactions and ensuring regioselectivity and stereoselectivity at the anomeric center scholaris.caacs.org. A typical glycosidation reaction involves a fully protected glycosyl donor with a suitable leaving group at its anomeric position, which then reacts with a protected glycosyl acceptor acs.org.

Recent advancements have focused on developing "protecting-group-free" synthetic strategies to streamline the synthesis of glycosyl fluorides and their derivatives scholaris.caacs.org. One notable approach involves the direct S-glycosylation of unprotected glycosyl fluoride donors with thiol sugar acceptors in water, catalyzed by calcium hydroxide (B78521) (Ca(OH)₂). This method has demonstrated good yields and exclusive stereoselectivity, offering a more environmentally friendly alternative to traditional multi-step protocols.

Table 1: Protecting Group-Free S-Glycosylation using Glycosyl Fluoride Donors

Glycosyl Donor TypeAcceptor TypePromoterSolventOutcomeStereoselectivityReference
Glycosyl FluorideThiol SugarCa(OH)₂WaterThioglycosidesExclusive

Another strategy for anomeric activation of protected donors in glycosylation reactions frequently employs Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride diethyl etherate (BF₃·Et₂O) scholaris.ca. These reagents facilitate the formation of an oxocarbenium ion intermediate, which subsequently reacts with a nucleophilic acceptor scholaris.ca. Furthermore, hydrogen fluoride-pyridine (HF-pyridine) has been successfully used to convert orthoesters into glycosyl fluorides with good yields. The mildness of fluorination with sulfur(VI) hexafluoride (SF₆) has also been demonstrated, showing that it generally does not interfere with most protecting groups commonly used in carbohydrate chemistry.

Chemo-Enzymatic Approaches to Glucosyl Fluoride Synthesis

Chemo-enzymatic methodologies have emerged as powerful alternatives for carbohydrate synthesis, offering distinct advantages in terms of regio- and stereoselectivity under mild reaction conditions. Glycosyl fluorides are particularly valuable in these approaches, serving as versatile substrates and donors due to their favorable balance of stability and reactivity.

Enzymatic transglycosylation reactions, often mediated by glycosyltransferases or glycosidases, can utilize glycosyl fluorides as glycosyl donors for the synthesis of complex oligo- and polysaccharides. A significant development in this field is the use of genetically engineered mutant glycosidases, termed "glycosynthases." These enzymes are designed to catalyze the formation of glycosidic bonds efficiently without the competing hydrolysis that often occurs with wild-type glycosidases. For instance, the enzymatic polycondensation of β-cellobiosyl fluoride can be catalyzed by cellulase, demonstrating the utility of glycosyl fluorides in building larger carbohydrate structures.

Table 2: Chemo-Enzymatic Glycosylation Examples with Glycosyl Fluorides

Enzyme TypeGlycosyl DonorAcceptorOutcomeSelectivity/EfficiencyReference
GlycosynthasesGlycosyl FluoridesVarious Carbohydrate AlcoholsGlycoside formation (oligosaccharides)High yield, no hydrolysis
Cellulaseβ-Cellobiosyl FluorideNot specifiedPolycondensation of oligosaccharidesDemonstrated
Sucrose (B13894) PhosphorylaseSucrosePhosphate (B84403)α-D-Glucose 1-phosphate + D-FructoseReversible phosphorolysis

Beyond their role as donors, glycosyl fluorides can also function as substrates or even inhibitors for various enzymes involved in glycosyl transfer, such as phosphorylases and phosphoglucomutases. The strategic introduction of fluorine atoms at different positions on the carbohydrate scaffold can subtly alter the properties of the glycosyl fluoride, influencing its interaction with enzymes and sometimes leading to compounds that act as slow substrates or potent inhibitors. For example, sucrose phosphorylase (SPase) is an enzyme capable of reversibly phosphorolysing sucrose into α-D-glucose 1-phosphate and D-fructose, and this enzymatic activity can be harnessed in chemo-enzymatic syntheses involving glycosyl phosphates.

Glucosyl Fluoride As a Glycosyl Donor in Glycosylation Reactions

Chemical Glycosylation with Glucosyl Fluoride (B91410) Donors

Chemical glycosylation using glucosyl fluoride donors has become a cornerstone of modern carbohydrate chemistry. The success of these reactions hinges on the effective activation of the stable C-F bond at the anomeric center to generate a reactive glycosyl cation intermediate. nih.gov

A diverse array of activation systems and promoters has been developed to facilitate glycosylation reactions with this compound donors. These systems are typically based on fluorophilic reagents, which have a high affinity for the fluoride ion, thereby promoting the departure of the fluoride leaving group.

Commonly used promoters include a combination of a Lewis acid and a silver salt, such as SnCl₂–AgClO₄, Cp₂HfCl₂–AgClO₄, and Cp₂ZrCl₂–AgOTf. nih.govresearchgate.net Other effective systems involve the use of silyl-based reagents like TMSOTf. nih.gov Boron trifluoride etherate (BF₃·OEt₂) has also been widely employed as a promoter. nih.govacs.org More recently, catalytic systems have been developed to address the challenge of catalyst deactivation by the fluoride ion byproduct. acs.org For instance, the combination of GeCl₂·dioxane and AgBF₄ has been shown to catalytically activate glycosyl fluorides. acs.org Similarly, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been identified as a highly effective catalyst for coupling glycosyl fluorides with silyl ether acceptors. nih.govchemrxiv.org

The choice of promoter can be critical and often depends on the specific glycosyl donor and acceptor being used, as well as the desired stereochemical outcome of the reaction. nih.gov The reactivity of the glycosyl donor, often categorized as "armed" (with electron-donating protecting groups) or "disarmed" (with electron-withdrawing protecting groups), also influences the choice of activation system. acs.org While armed donors are readily activated by a variety of acid catalysts, disarmed donors are less reactive and require more potent activation systems. acs.org

Table 1: Selected Activation Systems for this compound Donors

Promoter System Donor Type Typical Reaction Conditions Reference
SnCl₂–AgClO₄ Armed/Disarmed CH₂Cl₂ nih.gov
Cp₂HfCl₂–AgClO₄ Armed/Disarmed CH₂Cl₂, -20°C to room temperature nih.gov
BF₃·OEt₂ Armed/Disarmed CH₂Cl₂ nih.govacs.org
TMSOTf Armed/Disarmed Varies nih.gov
GeCl₂·dioxane–AgBF₄ Armed/Disarmed Catalytic, room temperature acs.org
B(C₆F₅)₃ Armed/Disarmed Toluene, room temperature nih.govchemrxiv.org

Achieving stereocontrol at the newly formed anomeric linkage is a central challenge in glycosylation chemistry. The stereochemical outcome (α or β) of glycosylations using this compound donors is influenced by several factors, including the nature of the protecting groups on the donor, the choice of promoter and solvent, and the reaction temperature.

The presence of a participating protecting group at the C2 position of the glucosyl donor, such as an acetyl or benzoyl group, typically leads to the formation of a 1,2-trans-glycoside (a β-glucoside) through neighboring group participation. nih.gov In this mechanism, the C2 ester group attacks the anomeric center upon departure of the fluoride, forming a cyclic oxonium ion intermediate that shields the α-face and directs the incoming acceptor to the β-face.

Conversely, the use of a non-participating group at C2, such as a benzyl ether, often results in a mixture of α- and β-glycosides. In such cases, the stereoselectivity can be steered by the choice of solvent and promoter. For instance, nitrile solvents like acetonitrile can promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. cdnsciencepub.com The use of specific promoters can also influence the stereochemical outcome. For example, the introduction of a diethylthiocarbamoyl group at the C6 position of a glucopyranosyl fluoride donor has been shown to lead to highly α-selective glycosylation in the presence of a catalytic amount of a protic acid. oup.com

Furthermore, steric hindrance on the donor can be exploited to achieve high α-selectivity. For instance, bridging the 3-O and 6-O positions of a D-glucosyl fluoride with an ortho-xylylene group effectively blocks the β-face of the pyranose ring, leading to the preferential formation of the α-glycoside. thieme-connect.com

Orthogonal glycosylation is a powerful strategy for the synthesis of complex oligosaccharides, allowing for the selective activation of one type of glycosyl donor in the presence of another. researchgate.netglycoaware.com This approach relies on the use of glycosyl donors with leaving groups that are activated under different, non-interfering conditions. glycoaware.com

Glucosyl fluorides are particularly well-suited for orthogonal glycosylation strategies due to their unique activation requirements. researchgate.net They can be paired with other glycosyl donors, such as thioglycosides, trichloroacetimidates, or n-pentenyl glycosides. researchgate.netnih.gov For example, a thioglycoside can be activated with an electrophilic promoter like N-iodosuccinimide (NIS) in the presence of a this compound, which remains unreactive under these conditions. glycoaware.com Subsequently, the this compound can be activated using a fluorophilic promoter like Cp₂HfCl₂–AgClO₄ without affecting any newly introduced thioglycoside moieties. glycoaware.com This orthogonal reactivity allows for the stepwise and controlled assembly of oligosaccharide chains. glycoaware.com

This strategy has been successfully employed in the synthesis of complex glycans, where the order of activation of the different glycosyl donors can be carefully orchestrated to achieve the desired oligosaccharide sequence. rsc.org

The choice of solvent and reaction conditions plays a pivotal role in the outcome of glycosylations with this compound donors. cdnsciencepub.com Solvents can influence the stability of the reactive intermediates, the reaction rate, and the stereoselectivity of the glycosylation. cdnsciencepub.com

Commonly used solvents in glycosyl fluoride glycosylations include dichloromethane (CH₂Cl₂), diethyl ether (Et₂O), acetonitrile (CH₃CN), and toluene. cdnsciencepub.com The polarity of the solvent can affect the stability of the oxocarbenium ion intermediate that is formed upon activation of the glycosyl fluoride. cdnsciencepub.com For instance, more polar solvents can stabilize charged intermediates, potentially influencing the reaction pathway.

As mentioned previously, nitrile solvents like acetonitrile can actively participate in the reaction to favor the formation of β-glycosides. cdnsciencepub.com The choice of solvent can also impact the effectiveness of the promoter system. For example, certain promoters may exhibit higher activity in specific solvents. The solvolysis of α-D-glucopyranosyl fluoride in hexafluoro-2-propanol has been studied to understand the mechanistic details of glycosidic bond cleavage and formation, highlighting the role of the solvent in the reaction mechanism. nih.gov

Reaction temperature is another critical parameter. Lowering the temperature can often enhance the stereoselectivity of the reaction by favoring the kinetically controlled product. thieme-connect.com The concentration of the reactants and the presence of additives, such as molecular sieves to remove trace amounts of water, are also important considerations for optimizing the reaction conditions. nih.gov

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved reaction control, enhanced safety, and scalability. In the context of glycosylation, continuous flow methodologies have been applied to reactions involving this compound donors.

The stability of glycosyl fluorides makes them well-suited for use in flow systems. acs.org Photochemical methods for the synthesis of glycosyl fluorides using sulfur(VI) hexafluoride have been successfully adapted to continuous flow, enabling synthesis on a larger scale. acs.org The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities in glycosylation reactions. While the application of continuous flow to the glycosylation step itself is an area of active research, the use of flow chemistry for the preparation of the glycosyl fluoride donor demonstrates the potential of these technologies in carbohydrate synthesis.

Enzymatic Glycosylation with this compound Donors

Enzymatic methods for glycosylation offer several advantages over chemical synthesis, including high regio- and stereoselectivity under mild reaction conditions. Glucosyl fluorides have proven to be valuable tools in enzymatic glycosylation, serving as substrates for various carbohydrate-processing enzymes. nih.govunimelb.edu.au Their stability combined with their ability to be recognized by enzymes makes them versatile donors for the synthesis of oligosaccharides and glycoconjugates. nih.govunimelb.edu.au

Glucosyl fluorides can be utilized as donor substrates by glycosyltransferases, the enzymes responsible for the synthesis of glycosidic bonds in nature. wikipedia.orgcazypedia.org These enzymes catalyze the transfer of a glucose moiety from the this compound to an acceptor molecule. wikipedia.orgcazypedia.org While the activity of glycosyltransferases towards fluorinated sugars may be lower than towards their natural sugar nucleotide donors, they can still be effective catalysts for the synthesis of fluorinated carbohydrates. rsc.org The introduction of a fluorine atom can, in some cases, turn a substrate into a competitive inhibitor. researchgate.net

In addition to wild-type enzymes, mutant glycosidases, known as glycosynthases, have been engineered to catalyze the formation of glycosidic bonds using this compound donors. researchgate.netacs.org Glycosynthases are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid. researchgate.net This modification prevents the enzyme from hydrolyzing the newly formed glycosidic bond, leading to high yields of the desired oligosaccharide product. nih.gov Glucosyl fluorides with the "wrong" anomeric configuration (e.g., α-glucosyl fluoride for a β-glycosynthase) are typically used as donors, as this mimics the stereochemistry of the natural glycosyl-enzyme intermediate. nih.gov This technology has significantly expanded the scope of enzymatic oligosaccharide synthesis. nih.gov

This compound as Substrates for Glycosyltransferases

Glucosyl fluorides have emerged as valuable tools in the study of glycosyltransferases, serving as competent donor substrates in place of their natural nucleotide sugar counterparts. nih.govresearchgate.net Their utility stems from a combination of chemical stability and reactivity, which allows for the investigation of enzymatic mechanisms and the synthesis of oligosaccharides. researchgate.net Glycosyltransferases catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor to an acceptor molecule. cazypedia.org These reactions can proceed with either inversion or retention of the anomeric stereochemistry. cazypedia.org

The mechanism of many glycosyltransferase-catalyzed reactions is thought to involve an oxocarbenium ion-like transition state. nih.gov The use of fluorinated substrates, such as 5-fluoro-glucosyl donors, has provided evidence supporting this hypothesis. The electron-withdrawing nature of the fluorine atom destabilizes the developing positive charge in the transition state, affecting the reaction rate and providing insight into the catalytic mechanism. nih.gov

While glycosyl fluorides can act as donor substrates, their efficiency can be lower than the corresponding nucleotide sugars. reading.ac.uk For instance, the use of UDP-6FGal with β-(1→4) GalT from bovine milk resulted in significantly lower reaction rates compared to the natural donor, UDP-Gal. reading.ac.uk However, by increasing the enzyme concentration and reaction time, the fluorinated LacNAc analogue could be synthesized in a respectable yield. reading.ac.uk In some cases, the presence of a catalytic amount of a nucleotide diphosphate, such as uridine 5'-diphosphate (UDP), is necessary for the glycosyltransferase to effectively utilize the glycosyl fluoride donor. nih.gov

The following table summarizes selected examples of glycosyltransferases that utilize this compound and related fluorinated sugars as donor substrates.

GlycosyltransferaseDonor SubstrateAcceptor Substrate(s)Outcome
α-Galactosyltransferaseα-Galactosyl fluorideGalactosyl acceptorsEfficient synthesis of the expected oligosaccharide product in the presence of catalytic UDP. nih.gov
Flavonoid O- and C-β-glucosyltransferasesβ-Glucosyl fluorideFlavonoids (e.g., phloretin)Functions as a donor substrate for the synthesis of UDP-glucose in the presence of UDP. researchgate.net
β-(1→4) Galactosyltransferase (GalT)UDP-6FGalGlcNAcLower reaction rates compared to UDP-Gal, but product formation is achievable with adjusted conditions. reading.ac.uk
Trehalose (B1683222) synthase (TreT)UDP-glucose2-fluoro-, 3-fluoro-, 6-fluoro-glucoseComparable or higher activity with fluorinated glucose acceptors compared to natural glucose. reading.ac.uk

This compound in Glycosynthase-Mediated Oligosaccharide Synthesis

Glycosynthases are engineered glycosidases that are devoid of hydrolytic activity but retain the ability to synthesize glycosidic bonds. reading.ac.uk These mutant enzymes utilize activated glycosyl donors, such as glucosyl fluorides, to catalyze the formation of oligosaccharides in high yields, as the newly formed products are not susceptible to enzymatic cleavage. researchgate.netreading.ac.uk The use of glycosyl fluorides with the opposite anomeric configuration to the natural substrate of the parent glycosidase is a key feature of this technology. researchgate.net

The versatility of glycosynthases is demonstrated by their ability to accept a wide range of both donor and acceptor molecules. For example, the β-glycosidase mutant TnG E338A from Thermus nonproteolyticus has been shown to transfer glycosyl residues from α-D-glucosyl fluoride, α-D-galactosyl fluoride, and α-D-fucosyl fluoride to various acceptors with yields ranging from 15% to 100%. reading.ac.uk Similarly, the glycosynthase BGlu1 E386G, derived from a rice β-glucosidase, exhibits a broad donor scope, effectively transferring glycosyl units from several different α-D-glycosyl fluorides. reading.ac.uk

Glycosynthase-mediated synthesis has been successfully applied to the production of complex and biologically relevant oligosaccharides. A notable example is the synthesis of the type 2 blood group A oligosaccharide, where the glycosynthase Abg 2F6 was used in a reaction sequence with other glycosyltransferases. reading.ac.uk This highlights the potential of combining glycosynthases with other enzymatic systems for efficient chemoenzymatic synthesis. Furthermore, glycosynthases have been employed in the polymerization of modified cellobiosyl fluorides to create functionalized cellulose oligosaccharides. reading.ac.uk

The following table provides examples of oligosaccharides synthesized using glycosynthases with this compound donors.

GlycosynthaseDonor Substrate(s)Acceptor Substrate(s)Product(s)Yield (%)
Abg E358G (Agrobacterium sp.)α-D-Glucosyl fluoride, α-D-Galactosyl fluoridep-Nitrophenyl β-D-glucopyranosidep-Nitrophenyl β-D-cellobioside, p-Nitrophenyl β-D-lactoside85-92
HiCel7B E197A (Humicola insolens)6'-azido-α-cellobiosyl fluorideSelf-condensationAzido-substituted cellulose oligosaccharides (DP up to 32)88
TnG E338A (Thermus nonproteolyticus)α-D-Glucosyl fluoride, α-D-Galactosyl fluoride, α-D-Fucosyl fluorideVarious p-nitrophenyl glycosidesA range of di- and trisaccharides15-100
BGlu1 E386G (Rice)α-D-Glucosyl fluoride, α-D-Galactosyl fluoride, α-D-Mannosyl fluoridep-Nitrophenyl β-D-cellobiosideTrisaccharides57-79
Abg 2F6 (Agrobacterium tumefaciens)α-D-Galactosyl fluorideMethylumbelliferyl β-N-acetylglucosaminePrecursor for type 2 blood group A oligosaccharide84

Transglycosylation Reactions Involving this compound

Transglycosylation is an enzymatic process where a glycosyl donor is transferred to an acceptor molecule other than water. Glycosyl fluorides have proven to be effective donors in such reactions, often catalyzed by glycoside hydrolases. cazypedia.org These reactions are kinetically controlled, and the use of activated donors like glycosyl fluorides can drive the synthesis of novel glycoconjugates and oligosaccharides. cazypedia.org

A variety of enzymes have been shown to exhibit transglycosylation activity with glycosyl fluoride donors. For instance, α-glucan debranching enzymes from the GH13 family, such as limit dextrinase (HvLD) from barley, can utilize α-maltosyl and α-maltotriosyl fluorides as donors. cazypedia.org These enzymes have been used to transfer sugar moieties to a range of acceptors, including linear maltooligosaccharides, cyclodextrins, and even glycoside hydrolase inhibitors. cazypedia.org The regioselectivity of the newly formed linkage is a critical aspect of these reactions, with enzymes showing preferences for specific hydroxyl groups on the acceptor molecule.

Pullulanases, another class of debranching enzymes, have also been employed in transglycosylation reactions with glycosyl fluoride donors. Pullulanases from Bacillus acidopullulyticus and Klebsiella pneumoniae have been used to produce mono- and di-maltosyl α-1,6-substituted cyclodextrins using α-maltosyl fluoride as the donor and α- and β-cyclodextrins as acceptors. cazypedia.org In these reactions, the highly activated glycosyl fluoride mimics the natural reaction intermediate of retaining glycoside hydrolases. cazypedia.org

The following table presents examples of transglycosylation reactions where this compound and related compounds serve as the glycosyl donor.

EnzymeDonor Substrate(s)Acceptor Substrate(s)Product(s)
Limit Dextrinase (HvLD) from Barleyα-Maltosyl fluoride, α-Maltotriosyl fluoridep-Nitrophenyl maltoside, Maltose, CyclodextrinsNovel glycoconjugates and extended maltooligosaccharides
Pullulanase (PULI) from Bacillus acidopullulyticus & Klebsiella pneumoniaeα-Maltosyl fluoride (G2F)α- and β-CyclodextrinsMono- and di-maltosyl α-1,6-substituted cyclodextrins
α-Glycoside Hydrolasesα-Glucosyl fluoride, α-Galactosyl fluorideSelf-condensation and other sugar acceptorsMixtures of α-(1→2) and α-(1→6) disaccharides
Pullulanase (PULI) from Thermotoga neapolitanaPullulan (natural donor), α-Maltotriosyl fluorideEsculinα-Maltotriosyl-1,6-esculin

Glucosyl Fluoride in Enzyme Mechanism Elucidation and Enzymatic Modulation

Glucosyl Fluoride (B91410) as Mechanistic Probes for Glycosidases

Fluorinated sugars, including glucosyl fluoride derivatives, have proven invaluable as mechanistic probes for glycosidases ubc.ca. These compounds help elucidate the intricate mechanisms by which glycosidases hydrolyze glycosidic bonds, which are vital in numerous biological processes from metabolism to glycoprotein (B1211001) assembly oup.comoup.com.

Mechanism-Based Inactivation by this compound Derivatives

Mechanism-based inactivators (MBIs) are a class of compounds that irreversibly inhibit enzymes by forming a covalent bond with the enzyme's active site, often after undergoing an enzyme-catalyzed transformation oup.comoup.comtandfonline.com. 2-Deoxy-2-fluoro-D-glycosyl fluorides represent a key class of specific mechanism-based glycosidase inhibitors researchgate.netnih.gov. The presence of an electronegative fluorine at the C-2 position destabilizes the oxocarbenium ion-like transition states involved in both the glycosylation and deglycosylation steps, significantly slowing down the hydrolysis of the covalent glycosyl-enzyme intermediate tandfonline.commdpi.comrsc.org. This slowed breakdown leads to the accumulation of a stable intermediate, effectively trapping the enzyme in an inactive state tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net.

For instance, the inactivation of a β-glucosidase by 2-deoxy-2-fluoro-β-D-glucosyl fluoride proceeds through the formation of a covalent glycosyl-enzyme intermediate, which has an extended half-life due to the C-2 fluorine oup.comoup.comtandfonline.com. This allows for the study and identification of catalytic residues oup.comoup.comtandfonline.com. While 2-deoxy-2-fluoro-α-D-glucosyl fluoride was initially reported to inactivate yeast α-glucosidase, subsequent reevaluation revealed it to be a substrate, with the observed inactivation attributed to a contaminant ubc.ca. However, other difluorinated derivatives, such as 2,4,6-trinitrophenyl 2-deoxy-2,2-difluoro-α-D-arabino-hexopyranoside, have been shown to be effective mechanism-based inactivators of α-glucosidase ubc.ca.

Trapping of Covalent Glycosyl-Enzyme Intermediates

The ability of 2-deoxy-2-fluoro-D-glycosyl fluorides to trap covalent glycosyl-enzyme intermediates is a cornerstone of their utility as mechanistic probes researchgate.netnih.govresearchgate.net. This trapping occurs because the C-2 fluorine substituent significantly slows the hydrolysis rate of the fluoroglycosyl-enzyme intermediate, leading to its accumulation tandfonline.comresearchgate.netnih.gov. This phenomenon has been exploited to explore the aglycone-binding site specificity of enzymes and to study the stereochemistry of the covalent intermediate using 19F NMR spectroscopy researchgate.net.

For retaining glycosidases, which operate via a two-step double displacement mechanism involving a covalent glycosyl-enzyme intermediate, glycosyl fluorides with an anomeric configuration opposite to that of the natural substrate can mimic this intermediate researchgate.netcdnsciencepub.comscispace.com. These compounds, when used with mutant glycosidases (glycosynthases), allow for efficient glycosyl transfer without competing hydrolysis, demonstrating the formation and stability of the glycosyl-enzyme complex cdnsciencepub.com. For example, 4-deoxymaltotriosyl α-fluoride has been used to trap the intermediate in cyclodextrin (B1172386) glycosyltransferase, enabling the identification of its catalytic nucleophile scispace.com.

Active Site Labeling Studies

This compound derivatives are instrumental in active site labeling studies, facilitating the identification of catalytic residues within glycosidases researchgate.netnih.govubc.caoup.comnih.gov. By forming a stable covalent adduct with the enzyme, these probes allow researchers to pinpoint the specific amino acid residues involved in catalysis oup.comoup.com.

For instance, 5-fluoroglycosyl fluorides have been successfully used to identify the active site nucleophile in various retaining β-glycosidases, including Asp214 in Saccharomyces cerevisiae β-glucosidase springernature.com. Similarly, 5-fluoro-β-L-gulosyl fluoride was employed to label the active site nucleophile in jack bean α-mannosidase researchgate.net. The labeled peptides can then be identified through proteolytic digestion followed by mass spectrometry, confirming the identity of the catalytic nucleophile researchgate.netnih.govacs.org. This approach has been crucial in confirming the Koshland two-step double displacement mechanism for retaining glycosidases acs.org.

Kinetic Analysis of Enzyme-Glucosyl Fluoride Interactions

Kinetic analysis provides quantitative insights into the interactions between enzymes and this compound derivatives. These studies help characterize the rates of enzyme-catalyzed steps, including glycosylation and deglycosylation, and the binding affinities oup.comubc.cacdnsciencepub.comscispace.comspringernature.comrsc.org.

For example, α-D-glucosyl fluoride has been shown to be a substrate for the glucosidase site of glycogen (B147801) debranching enzyme, exhibiting kinetic parameters of kcat = 1104 min⁻¹ and Km = 4.2 mM ubc.ca. In the case of trehalose (B1683222) synthase (TreS), α-glucosyl fluoride acts as a substrate, enabling continuous assays nih.gov. The reaction of TreS with 5-fluoroglycosyl fluorides leads to the trapping of a covalent glycosyl-enzyme intermediate, consistent with a two-step, double displacement mechanism nih.gov. Kinetic studies of mutant glycosidases (glycosynthases) reveal that while their hydrolysis rates are significantly reduced, they can still efficiently catalyze glycosyl transfer when presented with glycosyl fluorides of opposite anomeric configuration cdnsciencepub.com.

The presence of an electron-withdrawing fluorine substituent at C-2 destabilizes the oxocarbenium ion-like transition states, decreasing the rates of both glycosylation and deglycosylation mdpi.comrsc.org. To compensate for this deactivation, an activated anomeric leaving group, such as fluoride, is often introduced to accelerate the glycosylation step, leading to the accumulation of covalent glycosyl-enzyme intermediates and subsequent enzyme inhibition mdpi.com.

This compound as Enzyme Inhibitors

Beyond their role as mechanistic probes, this compound derivatives are recognized as potent enzyme inhibitors, particularly for glycosidases researchgate.netnih.govthieme-connect.comubc.caoup.comresearchgate.netmdpi.comcdnsciencepub.comscispace.comnih.govuni.lunih.govnih.gov. Their inhibitory action often stems from their ability to mimic transition states or stable intermediates, thereby interfering with the normal catalytic cycle.

Competitive Inhibition Mechanisms

This compound can act as a competitive inhibitor, binding to the enzyme's active site and competing with the natural substrate oup.comnih.govnih.gov. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) without affecting the maximum reaction rate (Vmax).

For instance, α-D-glucopyranosyl fluoride has been found to strongly inhibit α-glucan phosphorylase b from rabbit muscle, acting as a competitive inhibitor with respect to glucose 1-phosphate nih.gov. This suggests that the inhibitor binds to the glucose 1-phosphate site, occupying both the glucosyl and phosphate (B84403) moieties of the substrate nih.gov. The dissociation constants for the enzyme-inhibitor and enzyme-polysaccharide-inhibitor complexes for the muscle enzyme were determined to be 0.43 mM and 0.20 mM, respectively, while for the potato enzyme, they were 24 mM and 23 mM nih.gov.

The installation of fluorine elsewhere on the carbohydrate scaffold can modify the properties of glycosyl fluoride, leading to compounds that act as slow substrates or even inhibitors researchgate.netnih.govubc.ca. This strategic fluorination can influence the stability of the glycosidic bond and the formation of oxocarbenium-like intermediates, which are critical for enzyme activity mdpi.com.

Table 1: Kinetic Parameters for Enzyme-Glucosyl Fluoride Interactions

EnzymeThis compound DerivativeRolekcat (s⁻¹ or min⁻¹)Km (mM)Ki (µM)Reference
Glycogen Debranching Enzyme (glucosidase site)α-D-Glucosyl FluorideSubstrate1104 min⁻¹4.2N/A ubc.ca
Yeast α-Glucosidase2,4,6-Trinitrophenyl 2-deoxy-2,2-difluoro-α-D-arabino-hexopyranosideMechanism-based inactivatorN/AN/AKi/Ki = 0.25 min⁻¹ mM⁻¹ ubc.ca
Trehalose Synthase (TreS)α-Glucosyl FluorideSubstrateN/AN/AN/A nih.gov
Cyclodextrin Glycosyltransferase (wild-type)4-Deoxymaltotriosyl α-FluorideSlow Substrate2 s⁻¹N/AN/A scispace.com
Cyclodextrin Glycosyltransferase (Glu257Gln mutant)4-Deoxymaltotriosyl α-FluorideTrapped Intermediate0.6 s⁻¹N/AN/A scispace.com
Jack Bean α-Mannosidase5-Fluoro-α-D-mannosyl fluorideMechanism-based inhibitorN/AN/A71 researchgate.net
Jack Bean α-Mannosidase5-Fluoro-β-L-gulosyl fluorideMechanism-based inhibitorN/AN/A86 researchgate.net
α-Glucan Phosphorylase b (rabbit muscle)α-D-Glucopyranosyl FluorideCompetitive InhibitorN/AN/A0.43 (enzyme-inhibitor), 0.20 (enzyme-polysaccharide-inhibitor) nih.gov
α-Glucan Phosphorylase (potato tubers)α-D-Glucopyranosyl FluorideCompetitive InhibitorN/AN/A24 (enzyme-inhibitor), 23 (enzyme-polysaccharide-inhibitor) nih.gov

Structural and Spectroscopic Investigations of Glucosyl Fluoride Interactions

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool in studying the mechanistic and dynamic aspects of glycosidases and other carbohydrate-modifying enzymes. Fluorinated carbohydrates, including various forms of glucosyl fluoride (B91410), are particularly valuable as mechanistic probes in these studies due to the unique properties of the fluorine nucleus nih.govuni.lu.

19F NMR spectroscopy is a highly effective technique for investigating the structure and mechanism of biological molecules, primarily because fluorine is not naturally abundant in biological systems nih.gov. This allows for clear observation of changes in chemical shift and splitting patterns that reflect alterations in the biological environment, often without extensive sample purification nih.gov.

Fluorinated carbohydrates, such as glucosyl fluoride derivatives, are utilized as probes to study glycan-protein interactions. Perturbations in 19F chemical shifts or line broadening effects upon binding provide valuable information about these interactions uni.lu. Researchers have employed the systematic substitution of hydroxyl groups with fluorine atoms to chemically map and deduce hydrogen bonding networks within sugar-receptor complexes uni.lunih.gov.

Beyond binding studies, 19F NMR has been applied to monitor the transglycosidation kinetics of α-glycoside hydrolases, including α-glucosidase from Baker's yeast, using α-glucosyl fluoride nih.gov. The technique also contributes to the structural and conformational determination of various fluorinated sugar derivatives uni.lujkchemical.com. In the broader context of macromolecules, 19F NMR is invaluable for probing their structure and interactions within complex biological settings, enabling the monitoring of protein-ligand interactions and the determination of dissociation binding constants (Kd) from observed chemical shift changes nih.gov. Furthermore, the high sensitivity of 19F NMR signals to subtle environmental changes provides localized conformational details nih.gov.

A key application involves activated 2-deoxy-2-fluoro glycosides, such as 2-deoxy-2-fluoro-β-D-glucosyl fluoride, which have been used in conjunction with 19F NMR to determine the stereochemistry of covalent glycosyl-enzyme intermediates drugbank.com. The large chemical shift range of the 19F nucleus facilitates the simultaneous screening and chemical mapping of libraries containing diverse fluorinated sugars when interacting with specific receptors nih.gov.

NMR spectroscopy is crucial for characterizing transient glycosyl-enzyme intermediates, which are pivotal in understanding enzymatic reaction mechanisms. Activated 2-deoxy-2-fluoro glycosides are particularly useful for trapping and studying these intermediates drugbank.com. For instance, the covalent glycosyl-enzyme intermediate of xylanase from Cellulomonas fimi was trapped and analyzed by NMR, revealing that flexible regions of the protein become more ordered upon inactivation drugbank.com.

In studies of glycogen (B147801) debranching enzyme, NMR analysis demonstrated that the enzyme hydrolyzes the glycosidic linkage with an inversion of configuration, leading to the release of β-D-glucose from α-D-glucosyl fluoride fishersci.com. Moreover, an intermediate, glucosyl-α-(1,6)-cyclomaltoheptaose, was detected via NMR when the reaction was conducted in the presence of oligosaccharides fishersci.com.

Cyclodextrin (B1172386) glycosyltransferase (CGTase) reactions have also been investigated using NMR. When maltotriosyl α-fluoride acts as a glycosyl donor, it forms a maltotriosyl-enzyme intermediate that can subsequently react to yield longer oligosaccharyl fluorides uni-freiburg.de. This compound itself has been explored as a substrate for B. circulans CGTase uni-freiburg.de.

Advanced NMR techniques, such as Exchange NMR (EXSY NMR and CEST NMR), have enabled the direct and indirect detection of low-population reaction intermediates in glycosylation reactions, including α-glycosyl triflates and dioxanium ions. These methods allow for the measurement of the stability and dissociation mechanisms of such intermediates, providing critical insights into their roles in glycosylation pathways.

Structural Biology of Enzyme-Glucosyl Fluoride Complexes

The structural biology of enzyme-glucosyl fluoride complexes provides atomic-level details of enzyme-substrate interactions and catalytic mechanisms. X-ray crystallographic analysis has been instrumental in determining the three-dimensional structures of various glycosyl-enzyme complexes, thereby identifying key amino acid residues involved in catalysis. These studies often reveal significant distortions in the glucose ring at the -1 (cleavage) site within the enzyme intermediates.

A notable example involves 2-deoxy-2-fluoro-β-D-glucosyl fluoride, which undergoes rapid elimination of its glycosylic fluoride group. This process generates an oxocarbonium ion that subsequently reacts with the enzyme to form a 2-deoxyfluoro-β-D-glucosyl-enzyme complex. The C-2 fluorine substituent stabilizes this complex, leading to the inactivation of the enzyme by trapping it in a stable intermediate state. Furthermore, X-ray structures of enzyme complexes with fluorinated derivatives, such as a 4-fluorobenzyl derivative, have shown close contacts between the fluorine atom and C-H atoms and carbonyl carbons, suggesting the presence of weak hydrogen bonds that contribute to complex stabilization.

Crystallographic studies of glycosynthase mutants, specifically D324N and E727A of the Escherichia coli GH63 enzyme, have offered insights into enzyme-product complexes. When these mutants were soaked with glucose and lactose, the crystal structures revealed a glucose molecule at subsite -1 adopting an unusual 1S3 skew-boat conformation. This observation suggests that the glucose pyranose ring may undergo distortion immediately following nucleophilic attack by a water molecule during catalysis.

Another significant finding comes from the crystallographic analysis of the trapped covalent 5-fluoro-β-glucosyl-enzyme intermediate of Cellvibrio japonicus Agd31B protein. This structure clearly showed the 5-fluoro-β-D-glucopyranosyl-enzyme in a 1S3 skew boat conformation, covalently linked to the Oδ2 atom of Asp-412. This structural elucidation provided a rational basis for the enzyme's strict, single monosaccharide transferase activity.

Emerging Research and Future Perspectives in Glucosyl Fluoride Chemistry

Development of Novel Activation Strategies for Glucosyl Fluoride (B91410) Donors

Glucosyl fluoride, along with other glycosyl fluorides, possesses a notably higher thermal and chemical stability compared to corresponding glycosyl chlorides and bromides, making them advantageous for purification, handling, and storage. beilstein-journals.orgnih.gov This stability, however, necessitates specific activation strategies for their effective participation in glycosylation reactions. Traditionally, hard Lewis acids have been employed as promoters for glycosyl fluoride activation. beilstein-journals.orgnih.govosaka-u.ac.jpunistra.fr

Commonly utilized promoter systems include:

Sn(II) species, such as SnCl₂–AgX (where X = ClO₄ or B(C₆F₅)₄). beilstein-journals.orgnih.gov

Group IVB metallocenes, like Cp₂MCl₂–AgClO₄ (where M = Zr, Hf, Ti). beilstein-journals.orgnih.gov

Boron trifluoride diethyl etherate (BF₃·OEt₂). beilstein-journals.orgnih.gov

Protic acids, including trifluoromethanesulfonic acid (TfOH), perchloric acid (HClO₄), and tetrakis(pentafluorophenyl)boric acid (HB(C₆F₅)₄). beilstein-journals.org

Recent advancements have introduced novel promoters and strategies to enhance the efficiency and selectivity of this compound-mediated glycosylations:

New Lewis Acid Promoters: Promoters such as Hf(OTf)₄, InI₃, In(OTf)₃, and B(C₆F₅)₃ have been reported, expanding the toolkit for activating glycosyl fluorides. beilstein-journals.org

Metal-Free Glycosylation in Liquid SO₂: A significant development involves the use of liquid sulfur dioxide (SO₂) as a promoting solvent for glycosylation with glycosyl fluorides, eliminating the need for external additives. This method has been successfully applied to both armed and disarmed glucose and mannose-derived glycosyl fluorides, achieving moderate to excellent yields. The formation of a fluorosulfite species in liquid SO₂ has been confirmed by ¹⁹F NMR spectroscopy. beilstein-journals.orgresearchgate.net

Catalytic and Stereoselective Glycosylations: Novel catalytic systems have been developed for stereoselective glycosylations. For instance, trityl tetrakis(pentafluorophenyl)borate (B1229283) [TrB(C₆F₅)₄] has been used to activate armed glycosyl fluorides, yielding disaccharides with high β-stereoselectivity. researchgate.net For disarmed glycosyl fluorides, a combination of silver tetrakis(pentafluorophenyl)borate [AgB(C₆F₅)₄] and stannous chloride (SnCl₂) or stannic chloride (SnCl₄) has proven effective. researchgate.net

Enzymatic Activation with Glycosynthases: Genetically engineered exo-glycosidases, known as glycosynthases, are increasingly utilized. These enzymes can synthesize oligosaccharides by employing activated glycosyl donors, such as α-D-glucosyl fluoride (GlcF), with various carbohydrate alcohols. mdpi.com This enzymatic approach offers high specificity and avoids the need for extensive protecting group strategies. mdpi.commdpi.com

These novel activation strategies contribute to overcoming the challenges associated with glycosylation, particularly in achieving high yields and precise stereocontrol.

Integration of Machine Learning for this compound-Mediated Glycosylation Optimization

Glycosylation reactions are inherently complex, with their outcomes significantly influenced by numerous factors, including the choice of donors and acceptors, catalyst type, solvent, reaction time, and temperature. osaka-u.ac.jposaka-u.ac.jp The development of artificial intelligence, particularly machine learning (ML), offers a powerful tool for efficiently optimizing these intricate reaction conditions, thereby reducing research time and effort. osaka-u.ac.jposaka-u.ac.jp

Machine learning has been successfully applied to the optimization of glycosylation reactions involving glycosyl fluoride:

Yield and Stereoselectivity Improvement: ML models analyze experimental data to predict and improve reaction outcomes. In a model study of α-glucosylation, machine learning led to a 13% improvement in reaction yield compared to the initial dataset. osaka-u.ac.jp

Stereoselectivity Enhancement: For α-selective xylosylation, machine learning improved the α-selectivity from a ratio of 1.3/1 to 1.5/1 in batch analysis. osaka-u.ac.jpatlas.jp

Optimization of Reaction Conditions: ML can investigate the selective activation of armed glycosyl fluoride in the presence of disarmed glycosyl fluoride, optimizing the reaction conditions based on collected datasets. atlas.jp

Future Directions: Further research is exploring the combination of machine learning with microflow systems for even greater optimization and control over glycosylation processes. atlas.jp The utility of machine learning is particularly evident in glycosylation, where the complex interplay of factors makes it challenging to control chemo- and stereo-selectivity through traditional methods. atlas.jp

This integration of machine learning into glycosylation research represents a significant step towards more predictable and efficient synthesis of complex carbohydrates.

Advanced Applications in Glycoconjugate Synthesis and Glycan Engineering

Glucosyl fluorides are indispensable glycosyl donors in the synthesis of glycoconjugates and in glycan engineering due to their advantageous stability and reactivity profiles. beilstein-journals.orgnih.gov Their utility extends to various advanced applications:

Orthogonal Glycosylation: The varied reactivity between differentially protected glycosyl fluorides, as well as between glycosyl fluorides and other glycosyl donors, makes them highly relevant for effective glycosylation via orthogonal activation strategies. beilstein-journals.orgnih.gov This allows for the selective formation of glycosidic bonds in complex molecular architectures.

Glycosynthase-Mediated Synthesis: Glycosynthases, which are genetically engineered glycosidases, are pivotal in the preparation of diverse oligosaccharides and glycoconjugates. These enzymes exhibit significant transglycosylation activity with glycosyl fluorides, enabling the selective synthesis of small glycosides, glycoconjugates, and even highly functionalized polysaccharides without the hydrolytic side reactions often seen with wild-type enzymes. mdpi.commdpi.comresearchgate.net

Examples of Glycosynthase Applications: This includes the enzymatic synthesis of D-Lacto-N-bioside (D-LNB) and D-Galacto-N-bioside (D-GNB) glycans. mdpi.com

Chemo-Enzymatic Synthesis of Glycopeptides and Glycoproteins: A glycotechnology approach has been developed for the chemo-enzymatic synthesis of artificial glycopeptides and glycoproteins (neoglycoproteins). This involves using N-glycan oxazoline (B21484) derivatives in conjunction with the transglycosylation activity of microbial endoglycosidases and their mutants. researchgate.net

Protecting-Group-Free Strategies: The enhanced stability of glycosyl fluorides has facilitated the development of straightforward protecting-group-free strategies for synthesizing oligosaccharides and glycopeptides under basic aqueous conditions, simplifying complex synthetic routes. beilstein-journals.orgresearchgate.net

Glycoconjugate Vaccines: Synthetic glycans play a crucial role in improving glycoconjugate vaccines, and this compound donors are key in their synthesis. For instance, α-selective glycosylation using glycosyl fluoride donors with Cp₂HfCl₂/AgOTf mediated catalysis has been essential for the elongation process in synthesizing synthetic hexa-, hepta-, and octasaccharides used in vaccine development. acs.org

Pharmaceutical and Biological Applications: The glycosynthase method has been applied to the chemoenzymatic production of vaccine candidates, site-selective glycosylation of HIV-1 polypeptide antigens, and the glycan remodeling of human erythropoietin (EPO), highlighting its potential for producing pharmaceutically relevant compounds. mdpi.com

These advanced applications underscore the growing importance of this compound in modern glycochemistry, enabling the creation of complex carbohydrate structures with high precision for various biological and pharmaceutical purposes.

Q & A

Basic: What are the standard synthetic routes for preparing glucosyl fluoride derivatives?

This compound derivatives are typically synthesized via activation of glycosyl donors in anhydrous solvents. For example, glycosyl chlorides, fluorides, or trichloroacetimidates can be reacted with appropriate acceptors under acid-base catalysis. A study demonstrated the use of benzotrifluoride as a solvent to activate five glycosyl donors, yielding glucosides with varying stereochemical outcomes . Key steps include strict control of reaction conditions (e.g., temperature, solvent purity) and characterization via 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm anomeric configuration .

Basic: What spectroscopic methods are used to characterize this compound stereochemistry?

Nuclear magnetic resonance (NMR) is the primary tool. 1H^{1}\text{H} NMR detects β/R ratios in glycosylation reactions (detection limit ~4% for minor anomers), while 19F^{19}\text{F} NMR tracks fluorine-specific chemical shifts to monitor transport or reaction progress . For example, 19F^{19}\text{F} NMR elucidated this compound uptake in erythrocytes, revealing membrane transport kinetics .

Advanced: How can researchers resolve contradictions in reported enzymatic activities of this compound with glycosidases?

Discrepancies often arise from substrate specificity or reaction conditions. For instance, trehalase hydrolyzes α-D-glucosyl fluoride to β-D-glucose but synthesizes α,α-trehalose when β-D-glucosyl fluoride is paired with α-D-glucose . Methodological solutions include:

  • Kinetic assays : Compare VmaxV_{\text{max}} and KmK_{\text{m}} under standardized pH and temperature.
  • Structural studies : Use X-ray crystallography to analyze enzyme-substrate interactions, as done with glycosynthase E386G bound to α-glucosyl fluoride .
  • Substrate screening : Test enzyme activity across diverse fluorinated analogs (e.g., xyloglucosyl fluorides) to map specificity .

Advanced: What strategies optimize this compound as a substrate for glycosynthase-mediated polysaccharide synthesis?

Glycosynthases (engineered glycosidases) require fluorinated donors for transglycosylation. Key approaches:

  • Mutagenesis : Introduce nucleophile-deficient mutations (e.g., E386G in rice BGlu1) to prevent hydrolysis .
  • Donor selection : Use xylothis compound donors with high specificity (kcat/Kmk_{\text{cat}}/K_{\text{m}} >103^3 M1^{-1}s1^{-1}) to enhance yield .
  • Reaction monitoring : Employ real-time 19F^{19}\text{F} NMR to track donor consumption and product formation .

Basic: How is this compound used to study glycosidase mechanisms?

This compound serves as a stable analog of glycosyl-enzyme intermediates. Hydrolysis rates reveal catalytic efficiency, while stereochemical outcomes (e.g., β-retention in trehalase) inform mechanistic models . Pre-steady-state kinetics using stopped-flow spectrometry can resolve transient intermediates.

Advanced: How do researchers address conflicting data on this compound’s anomeric stability in aqueous solutions?

Contradictions may stem from pH-dependent hydrolysis or solvent effects. Methodological responses:

  • pH profiling : Measure hydrolysis rates across pH 4–8 to identify stability thresholds.
  • Solvent engineering : Use mixed solvents (e.g., D2_2O:CD3_3CN) to stabilize the anomer, as shown in NMR-based studies .
  • Computational modeling : Predict hydrolysis pathways using density functional theory (DFT) to guide experimental validation.

Basic: What purity criteria are required for this compound in kinetic studies?

Purity ≥95% is essential, verified via:

  • Chromatography : HPLC with refractive index detection.
  • Spectroscopy : Absence of extraneous peaks in 1H^{1}\text{H}/19F^{19}\text{F} NMR .
  • Elemental analysis : Confirm fluorine content (±0.5% theoretical).

Advanced: How can this compound be utilized in structural biology studies?

Co-crystallization with enzymes provides snapshots of catalytic intermediates. For example, the E386G glycosynthase-α-glucosyl fluoride complex revealed hydrogen-bonding interactions critical for donor binding . Cryo-cooling (100 K) and synchrotron radiation (λ = 1.0 Å) improve diffraction resolution.

Advanced: What methodologies identify competing pathways in this compound reactions (e.g., hydrolysis vs. transglycosylation)?

  • Isotopic labeling : Use 18O^{18}\text{O}-H2_2O to trace hydrolytic vs. transfer products via mass spectrometry.
  • Competition assays : Add acceptor molecules (e.g., glucose) to quantify transglycosylation efficiency .
  • Time-resolved kinetics : Monitor early-phase kinetics to detect transient intermediates.

Basic: How should researchers document this compound synthesis for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed procedures : Specify solvents, catalysts, and purification steps.
  • Supporting data : Include NMR spectra, HPLC chromatograms, and elemental analysis in supplementary files .
  • Reference standards : Compare with published 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.